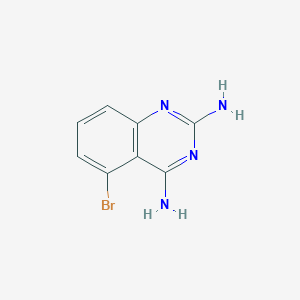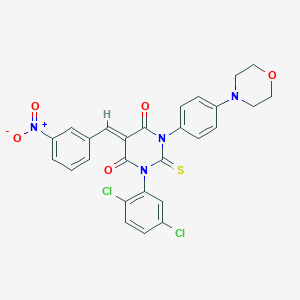
I BW A 844U
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine is a chemical compound with the molecular formula C21H26IN5O2 It is known for its unique structure, which includes an iodine atom, an amino group, and a xanthine core
Preparation Methods
The synthesis of 3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine involves several steps, starting with the preparation of the phenethylamine derivative. The iodination of the aromatic ring is typically achieved using iodine and a suitable oxidizing agent. The amino group is introduced through a nucleophilic substitution reaction.
Chemical Reactions Analysis
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine can be compared with other similar compounds, such as:
3-(3-Iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine analogs: These compounds share a similar core structure but differ in the substituents attached to the xanthine ring.
Other xanthine derivatives: Compounds like caffeine and theophylline, which also contain a xanthine core, but have different substituents and biological activities
This compound’s unique combination of an iodine atom, an amino group, and a xanthine core sets it apart from other similar compounds, making it a subject of interest in various scientific fields.
Properties
CAS No. |
116370-32-2 |
|---|---|
Molecular Formula |
C21H26IN5O2 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
3-[2-(4-amino-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26IN5O2/c1-2-10-27-20(28)17-19(25-18(24-17)14-5-3-4-6-14)26(21(27)29)11-9-13-7-8-16(23)15(22)12-13/h7-8,12,14H,2-6,9-11,23H2,1H3,(H,24,25)/i22-2 |
InChI Key |
AZWSEPNWIHTUNW-ONBQKKEBSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I |
Isomeric SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)[125I] |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N)I |
Key on ui other cas no. |
116370-32-2 |
Synonyms |
3-(3-iodo-4-amino)phenethyl-1-propyl-8-cyclopentylxanthine I BW A 844U I-BW-A844U I-BWA844U |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















